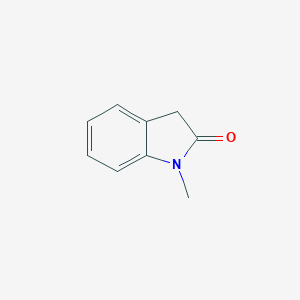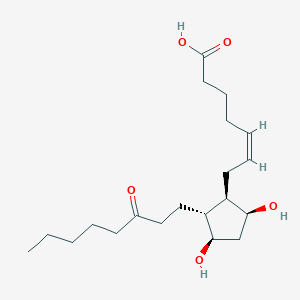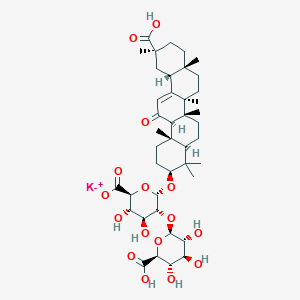
1-苯基吡咯烷-3-酮
描述
1-Phenylpyrrolidin-3-one, also known as α-Pyrrolidinophenone (α-PVP), is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive substance that has gained popularity in recent years due to its stimulating and euphoric effects. The compound was first synthesized in the 1960s, and its use as a recreational drug has been reported since the early 2010s.
科学研究应用
药物发现
吡咯烷-2-酮及其衍生物,包括1-苯基吡咯烷-3-酮,被医药化学家广泛用于获得治疗人类疾病的化合物 . 人们对这种饱和支架的极大兴趣源于sp3杂化可以有效地探索药效团空间的可能性 .
抗菌活性
1-苯基吡咯烷-3-酮衍生物表现出多种生物活性,如抗菌活性 . 这些衍生物可用于未来开发针对不同感染的新型活性化合物 .
抗癌活性
吡咯烷-2-酮衍生物已被发现具有抗癌活性 . 这使得1-苯基吡咯烷-3-酮成为开发新型抗癌药物的潜在候选者 .
抗炎活性
1-苯基吡咯烷-3-酮衍生物已被发现具有抗炎活性 . 这表明其在治疗炎症性疾病方面具有潜在的应用价值 .
抗抑郁活性
吡咯烷-2-酮衍生物,包括1-苯基吡咯烷-3-酮,已被发现具有抗抑郁活性 . 这表明其在治疗抑郁症方面具有潜在的应用价值
安全和危害
未来方向
作用机制
Target of Action
1-Phenylpyrrolidin-3-one is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are known to be versatile scaffolds in drug discovery, used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that pyrrolidinones and their derivatives can interact with their targets in a variety of ways, often involving hydrogen bonding with active site amino acids . This interaction can lead to changes in the target’s function, potentially influencing biological processes.
Biochemical Pathways
Compounds containing the pyrrolidine ring, such as 1-phenylpyrrolidin-3-one, have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pyrrolidinone scaffold is known to be a key binder between two pharmacophores, and it can improve pharmacokinetics by altering solubility and selectively interacting with the enzyme’s binding site .
Result of Action
Given the biological activities associated with pyrrolidinones, it can be inferred that the compound may have significant impacts at the molecular and cellular levels .
生化分析
Biochemical Properties
1-Phenylpyrrolidin-3-one is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the structural characteristics of 1-Phenylpyrrolidin-3-one, which includes a five-membered pyrrolidine ring . This structure allows 1-Phenylpyrrolidin-3-one to efficiently explore the pharmacophore space due to sp3-hybridization .
Cellular Effects
It is known that compounds with a pyrrolidine ring, such as 1-Phenylpyrrolidin-3-one, can influence cell function . This includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Phenylpyrrolidin-3-one involves its interactions at the molecular level. This includes potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-Phenylpyrrolidin-3-one can vary with different dosages in animal models . This includes potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-Phenylpyrrolidin-3-one is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that it includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1-phenylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAZJLKSXIJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560978 | |
| Record name | 1-Phenylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128120-02-5 | |
| Record name | 1-Phenylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data was used to elucidate the structure of 2-acetoacetyl-5-benzoyl-1-phenylpyrrolidin-3-one?
A1: The research paper mentions the use of "spectrometric methods" to confirm the structure of the synthesized compound []. While the specific techniques are not explicitly named, it's likely that a combination of the following were employed:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)


![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)





